molecular formula C17H15NO3S B12591274 1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole CAS No. 878996-12-4

1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole

Cat. No.: B12591274
CAS No.: 878996-12-4
M. Wt: 313.4 g/mol
InChI Key: KORDEZXSJKECNH-UHFFFAOYSA-N
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Description

1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

The synthesis of 1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 1H-indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an appropriate ethenylating agent under suitable conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Mechanism of Action

The mechanism of action of 1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various biological targets, including enzymes, receptors, and proteins. This binding can modulate the activity of these targets, leading to the observed biological effects .

Properties

CAS No.

878996-12-4

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

1-[2-(4-methylphenyl)sulfonylethenoxy]indole

InChI

InChI=1S/C17H15NO3S/c1-14-6-8-16(9-7-14)22(19,20)13-12-21-18-11-10-15-4-2-3-5-17(15)18/h2-13H,1H3

InChI Key

KORDEZXSJKECNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CON2C=CC3=CC=CC=C32

Origin of Product

United States

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